Product packaging for 2,2,8-Trimethyl-3,4-dihydrochromen-7-ol(Cat. No.:CAS No. 73290-80-9)

2,2,8-Trimethyl-3,4-dihydrochromen-7-ol

Cat. No.: B283949
CAS No.: 73290-80-9
M. Wt: 192.25 g/mol
InChI Key: NJZXGYBSNRPLPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,8-Trimethyl-3,4-dihydrochromen-7-ol is an organic compound with the CAS Number 73290-80-9 and a molecular formula of C12H16O2 . It has a molecular weight of 192.254 g/mol and is known by several synonyms, including 2,2,8-trimethylchroman-7-ol and 7-Hydroxy-2,2,8-trimethyl-3,4-dihydro-2H-1-benzopyran . This chemical features a chroman-7-ol core structure, which is a key scaffold in various biologically active molecules. Compounds with this core structure are frequently investigated in medicinal and organic chemistry for their potential bioactivities and as intermediates in synthesizing more complex molecules . Researchers value this compound for its potential as a building block in drug discovery and development. As a chroman derivative, it serves as a critical reference standard and starting material for synthesizing novel analogs. This product is intended for laboratory research purposes only and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic uses, nor for human consumption. Researchers should handle this material with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16O2 B283949 2,2,8-Trimethyl-3,4-dihydrochromen-7-ol CAS No. 73290-80-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

73290-80-9

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

2,2,8-trimethyl-3,4-dihydrochromen-7-ol

InChI

InChI=1S/C12H16O2/c1-8-10(13)5-4-9-6-7-12(2,3)14-11(8)9/h4-5,13H,6-7H2,1-3H3

InChI Key

NJZXGYBSNRPLPU-UHFFFAOYSA-N

SMILES

CC1=C(C=CC2=C1OC(CC2)(C)C)O

Canonical SMILES

CC1=C(C=CC2=C1OC(CC2)(C)C)O

Origin of Product

United States

Strategic Methodologies for the Chemical Synthesis of 2,2,8 Trimethyl 3,4 Dihydrochromen 7 Ol and Its Analogues

Foundational Synthetic Routes to Dihydrochromenols

The construction of the dihydrochromenol ring system relies on foundational strategies that efficiently assemble the bicyclic ether structure. These routes are characterized by the formation of the dihydropyran ring fused to a phenolic precursor.

Multi-component Reaction Approaches for Chromene Ring Formation

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single reaction vessel to form a product that incorporates structural features from each starting material. tcichemicals.com This approach is prized for its high atom economy, step efficiency, and the ability to rapidly generate molecular complexity, aligning with the principles of green chemistry. frontiersin.orgrsc.org MCRs minimize the need for isolating intermediates, thereby reducing solvent usage and waste generation. frontiersin.org

Several classical MCRs, such as the Hantzsch pyridine synthesis and the Biginelli reaction, provide a conceptual basis for the synthesis of heterocyclic rings. tcichemicals.comorganic-chemistry.org In the context of chromene and its derivatives, MCRs typically involve the condensation of a phenol, an aldehyde or ketone, and a C-H acid (like malononitrile or a β-ketoester). These reactions can be catalyzed by a variety of agents to construct the pyran ring fused to the phenolic system. researchgate.net The convergence of these reactants in a one-pot procedure offers a powerful and direct route to diverse chromene scaffolds. frontiersin.org

Table 1: Examples of Multi-Component Reactions for Heterocycle Synthesis Applicable to Chromene Analogues
Reaction NameReactantsProduct TypeKey Advantages
Hantzsch Synthesis AnaloguePhenol/Resorcinol, Aldehyde, β-KetoesterDihydropyridine-like fused ringsHigh convergence, direct formation of complex heterocycles. tcichemicals.com
Biginelli Reaction AnaloguePhenol, Aldehyde, Urea/ThioureaDihydropyrimidinone-fused systemsAccess to medicinally relevant scaffolds. tcichemicals.com
Gewald Reaction Analogueα-Methylene ketone, Cyano-reagent, SulfurAminothiophene derivativesVersatile synthesis of highly substituted heterocycles. organic-chemistry.org
Three-Component Chromene SynthesisSalicylaldehyde, Malononitrile, Active Methylene (B1212753) Compound2-Amino-4H-chromenesHigh yields, operational simplicity, access to functionalized chromenes. researchgate.net

Cyclization and Cyclocondensation Reactions in Chromanol Synthesis

Cyclization and cyclocondensation reactions are fundamental strategies for constructing the dihydrochromene core. These methods typically involve the formation of the heterocyclic pyran ring through an intramolecular process. A common approach involves the reaction of a suitably substituted phenol or hydroquinone (B1673460) with a reactant that provides the remaining atoms for the pyran ring.

For instance, the acid-catalyzed reaction of a phenol with an α,β-unsaturated aldehyde or ketone can proceed via a conjugate addition (oxa-Michael reaction) followed by an intramolecular cyclization and dehydration to yield the chromene ring. To obtain the dihydrochromene (or chroman) structure, this can be followed by a reduction step. A direct synthesis of the chroman ring can be achieved by reacting a phenol with an allylic alcohol under acidic conditions.

A specific example relevant to the synthesis of analogues of 2,2,8-trimethyl-3,4-dihydrochromen-7-ol is the reaction of 2,3-dimethylhydroquinone with isoprene or other suitable C5 units. Another documented synthesis involves the reaction of a substituted phenol with acetone in the presence of morpholine and an ionic liquid catalyst to form a chromanone, which can then be further modified. nih.gov A key intermediate for a related compound, 2,7,8-trimethyl-2-(β-carboxyethyl)-6-hydroxychroman, was synthesized from 2,7,8-trimethyl-3,4-dehydro-2-(β-carboxyethyl)-6-hydroxychroman via catalytic hydrogenation, demonstrating a cyclization followed by reduction strategy. researchgate.net

Tandem and Cascade Reaction Sequences for Dihydrochromenols

Tandem or cascade reactions involve two or more consecutive transformations that occur in a single pot under the same reaction conditions without the addition of new reagents. These sequences are highly efficient as they reduce the number of workup and purification steps, saving time, reagents, and minimizing waste. A single event triggers the conversion of a starting material through a series of intermediates to a final product, often with a significant increase in molecular complexity.

In the synthesis of dihydrochromenols, a cascade reaction might be initiated by a Michael addition of a phenol to an electrophilic olefin. The resulting intermediate could then undergo an intramolecular cyclization to form the pyran ring. For example, the reaction between a salicylaldehyde derivative and a Michael acceptor can lead to a tandem oxa-Michael/aldol condensation sequence to furnish the chromene skeleton. These processes are often promoted by organocatalysts, which can control the stereochemical outcome of the reaction, leading to enantiomerically enriched products.

Advancements in Sustainable Synthesis of this compound and Related Scaffolds

Modern synthetic chemistry places a strong emphasis on sustainability, leading to the development of "green" methodologies that minimize environmental impact. These advancements are particularly relevant to the synthesis of chromene-based structures.

Application of Green Solvents and Reaction Media

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Traditional syntheses often rely on volatile, toxic, and non-renewable organic solvents. Green chemistry promotes the use of alternative, environmentally benign solvents. nih.gov Water is an ideal green solvent due to its availability, non-toxicity, and non-flammability. Many MCRs for chromene synthesis have been successfully adapted to run in aqueous media. rsc.org Other green solvents include bio-based alcohols like ethanol and glycerol, which are renewable and biodegradable. Ionic liquids have also been employed as reusable reaction media for chromene synthesis. nih.gov Performing reactions under solvent-free conditions represents the ideal scenario, further reducing waste and environmental impact.

Table 2: Comparison of Green Solvents vs. Conventional Solvents in Chemical Synthesis
Solvent TypeExamplesAdvantagesDisadvantages
Green SolventsWater, Ethanol, Glycerol, 2-Methyl-THF, Ionic LiquidsLow toxicity, renewable, biodegradable, often inexpensive, can enhance reactivity.Limited solubility for nonpolar substrates, may require higher temperatures, product separation can be challenging.
Conventional SolventsToluene, Dichloromethane (DCM), Dimethylformamide (DMF), HexaneExcellent solubility for a wide range of reactants, well-established reaction conditions.Often toxic, flammable, derived from petrochemicals, environmentally persistent, contribute to pollution.

Development and Implementation of Eco-friendly Catalytic Systems (e.g., Organocatalysis, Nanocatalysis, Metal-Organic Frameworks, Photocatalysis)

The development of novel catalytic systems is at the forefront of green chemistry. These catalysts aim to be highly efficient, selective, reusable, and non-toxic, replacing traditional stoichiometric reagents or hazardous metal catalysts.

Organocatalysis: This field utilizes small, metal-free organic molecules to catalyze chemical reactions. For chromene synthesis, simple organic bases like piperidine or amino acids like proline have been used to promote Knoevenagel condensation and subsequent cyclization steps. researchgate.net Organocatalysts are generally low-cost, stable, and have low toxicity compared to many metal-based catalysts.

Nanocatalysis: Nanomaterials are used as catalysts due to their high surface-area-to-volume ratio, which often leads to enhanced catalytic activity. nih.gov Various nanoparticles, including magnetic nanoparticles (e.g., Fe₃O₄), ZnO, and noble metal nanoparticles (Au, Pd), have been developed for chromene synthesis. nih.govmdpi.com A key advantage of magnetic nanoparticles is their easy separation from the reaction mixture using an external magnet, allowing for simple catalyst recycling and reuse. mdpi.com

Metal-Organic Frameworks (MOFs): MOFs are crystalline, porous materials constructed from metal ions or clusters linked by organic ligands. Their tunable porosity and high surface area make them excellent candidates for heterogeneous catalysis. MOFs can be designed to have specific active sites within their framework, providing high selectivity. They can function as solid acid or base catalysts and are easily recoverable and reusable, making them a sustainable option for synthesizing heterocyclic compounds.

Photocatalysis: This approach uses light to drive chemical reactions in the presence of a photocatalyst. Visible-light photocatalysis is particularly attractive as it utilizes a renewable energy source. Organic dyes and semiconductor nanomaterials can act as photocatalysts, initiating reactions under very mild conditions (e.g., room temperature). This method has been applied to the synthesis of chromene derivatives, offering a green alternative to thermally driven reactions. researchgate.net

Table 3: Overview of Eco-friendly Catalytic Systems in Chromene Synthesis
Catalyst TypeExamplesMechanism/RoleKey Advantages
OrganocatalystsProline, Piperidine, Thiourea derivativesActivate substrates via iminium/enamine intermediates; act as Brønsted acids/bases.Metal-free, low toxicity, readily available, can induce asymmetry. researchgate.net
NanocatalystsMagnetic Fe₃O₄, ZnO-NPs, Au-NPs, Pd-NPsProvide a high surface area with active sites for adsorption and reaction.High activity, excellent recyclability (especially magnetic NPs), stability. nih.govmdpi.com
Metal-Organic Frameworks (MOFs)UiO-66, ZIF-8, MIL-101Act as heterogeneous Lewis/Brønsted acids or bases; confine reactants in pores.High surface area, tunable active sites, easy separation and reuse.
PhotocatalystsEosin Y, Ru(bpy)₃²⁺, g-C₃N₄, TiO₂Absorb light to generate excited states that initiate reaction via energy or electron transfer.Uses light as a clean energy source, mild reaction conditions, high selectivity. researchgate.net

Directed Functionalization and Derivatization Strategies of the this compound Core:This area represents a complete void in the available scientific literature. No studies were identified that described the subsequent chemical modification of the this compound scaffold.

Without specific research data on these outlined topics for the target compound, any attempt to write the requested article would be unscientific and would not meet the standards of accuracy and specificity required. Further research and publication in the field of synthetic organic chemistry are needed to provide the necessary information to address this specific topic.

Elucidation of Biosynthetic Pathways and Natural Prevalence of Dihydrochromenol Compounds

Natural Occurrence of Chromanols in Biological Systems

Chromanols are a widely distributed class of compounds in nature, primarily synthesized by photosynthetic organisms. nih.gov This includes plants, algae, and cyanobacteria. nih.gov Additionally, certain fungi, sponges, corals, and tunicates have been found to produce these molecules. nih.gov The most well-known and abundant chromanols are the tocopherols (B72186) and tocotrienols, which are collectively known as vitamin E. nih.govoptimumhealth.ca

These compounds are predominantly found in the lipid-soluble fractions of various plant tissues. Edible oils derived from seeds and nuts are particularly rich sources. nih.gov For instance, tocopherols are abundant in sunflower oil, olive oil, almond oil, and soybean oil, while tocotrienols are found in significant quantities in palm oil, rice bran oil, and wheat germ. nih.govnih.gov Although the specific compound 2,2,8-Trimethyl-3,4-dihydrochromen-7-ol is not as extensively documented in terms of its natural prevalence as the vitamin E family, its core structure is the foundation of these more complex and widely occurring analogues.

Below is a table summarizing the natural sources of various chromanol compounds.

Compound ClassSpecific ExamplesCommon Natural Sources
Tocopherolsα-Tocopherol, γ-TocopherolVegetable oils (sunflower, soybean, olive), nuts (almonds), seeds
Tocotrienolsα-Tocotrienol, γ-Tocotrienol, δ-TocotrienolPalm oil, rice bran oil, wheat germ, barley, oats, annatto seeds
Plastochromanol-8-Found in plastids of photosynthetic organisms
Sargachromenols-Brown algae (e.g., Sargassum species)

This table provides an overview of the distribution of chromanol compounds in nature.

Hypothetical Biosynthetic Routes Leading to the this compound Structure

The biosynthesis of chromanols, particularly the well-studied tocopherols, provides a model for hypothesizing the formation of this compound. The established pathway for tocopherol synthesis occurs primarily in the plastids of higher plants and involves precursors from two major metabolic routes: the shikimate pathway and the methylerythritol phosphate (MEP) pathway. researchgate.net

A hypothetical biosynthetic pathway for this compound can be postulated based on these known steps:

Formation of the Aromatic Head Group : The process begins with the formation of homogentisic acid (HGA), which serves as the aromatic precursor to the chromanol ring. HGA is synthesized from p-hydroxyphenylpyruvate (HPP), a derivative of the amino acid tyrosine, through a reaction catalyzed by the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD). nih.govnih.gov

Formation of the Isoprenoid Tail : The side chain of chromanols is derived from isoprenoid units. In the case of the simple 2,2-dimethyl substitution, a dimethylallyl pyrophosphate (DMAPP) molecule, derived from the MEP pathway, could serve as the prenyl donor.

Condensation : The aromatic ring (HGA) and the isoprenoid unit (DMAPP) are condensed. This reaction is catalyzed by a prenyltransferase. For tocopherols, this step is carried out by homogentisate phytyltransferase (HPT) or homogentisate geranylgeranyl transferase (HGGT). frontiersin.org A similar enzyme would be required for the condensation with DMAPP.

Methylation : The methylation of the aromatic ring is a crucial step in determining the final structure. S-adenosyl methionine (SAM) typically serves as the methyl group donor. For this compound, a methyl group is required at the C-8 position of the HGA-derived ring. This methylation could occur before or after the subsequent cyclization step. nih.gov The formation of δ-tocopherol, which is methylated at the 8-position, involves immediate cyclization followed by methylation. nih.gov

Cyclization : The final step is the cyclization of the prenylated and methylated intermediate to form the characteristic dihydropyran ring of the chromanol. This is an intramolecular reaction where the hydroxyl group on the aromatic ring attacks the double bond of the isoprenoid side chain. In tocopherol biosynthesis, this is catalyzed by a tocopherol cyclase. nih.gov

This proposed pathway provides a logical sequence of enzymatic reactions that could lead to the formation of this compound in biological systems, drawing parallels with the well-documented biosynthesis of vitamin E.

Methodologies for the Isolation and Structural Characterization of Naturally Occurring this compound Analogues

The isolation and structural elucidation of chromanols from natural sources involve a combination of chromatographic and spectroscopic techniques.

Isolation and Purification:

The initial step typically involves the extraction of the compound from the source material, usually with an organic solvent. youtube.com This is followed by a series of purification steps to isolate the compound of interest from a complex mixture. Common techniques include:

Column Chromatography : This is a widely used method for the separation of compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and elution with a mobile phase of varying polarity. column-chromatography.com

High-Performance Liquid Chromatography (HPLC) : HPLC offers higher resolution and is often used for the final purification of compounds. mdpi.com Reversed-phase HPLC, with a nonpolar stationary phase and a polar mobile phase, is particularly effective for separating chromanols.

Counter-Current Chromatography (CCC) : This is a liquid-liquid partition chromatography technique that avoids the use of a solid support, which can sometimes cause irreversible adsorption of the sample. mdpi.com

Structural Characterization:

Once a pure compound is isolated, its chemical structure is determined using various spectroscopic methods:

Mass Spectrometry (MS) : MS provides information about the molecular weight and elemental composition of the compound. nih.gov Techniques like High-Resolution Mass Spectrometry (HRMS) can determine the molecular formula with high accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is the most powerful tool for determining the detailed structure of organic molecules. hyphadiscovery.com

¹H NMR : Provides information about the number and chemical environment of hydrogen atoms.

¹³C NMR : Shows the number and types of carbon atoms in the molecule.

2D NMR (e.g., COSY, HSQC, HMBC) : These techniques reveal the connectivity between atoms, allowing for the complete assembly of the molecular structure. hyphadiscovery.com

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule, such as hydroxyl (-OH) groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy : This technique provides information about the electronic transitions within the molecule and can be characteristic of the chromanol chromophore.

The table below summarizes the common methodologies used in the study of chromanols.

MethodologyPurposeKey Information Provided
Isolation & Purification
Solvent ExtractionInitial recovery from source materialCrude extract containing a mixture of compounds
Column ChromatographySeparation of compounds from the crude extractPartially purified fractions
High-Performance Liquid Chromatography (HPLC)Final purification to obtain a pure compoundHigh-purity isolate
Structural Characterization
Mass Spectrometry (MS)Determination of molecular weight and formulaMolecular ion peak (m/z), fragmentation pattern
Nuclear Magnetic Resonance (NMR)Complete structural elucidationChemical shifts, coupling constants, atom connectivity
Infrared (IR) SpectroscopyIdentification of functional groupsCharacteristic absorption bands (e.g., O-H stretch)
UV-Visible SpectroscopyAnalysis of the chromophoreWavelength of maximum absorbance (λmax)

This table outlines the standard analytical workflow for the isolation and identification of chromanol compounds from natural sources.

Advanced Analytical Characterization Techniques for 2,2,8 Trimethyl 3,4 Dihydrochromen 7 Ol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural assignment of 2,2,8-trimethyl-3,4-dihydrochromen-7-ol. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for a complete mapping of the molecular skeleton. researchgate.netmdpi.com

In ¹H NMR spectroscopy, the chemical shifts (δ) and coupling constants (J) of the protons provide insights into their connectivity and spatial arrangement. For this compound, specific signals are expected for the aromatic protons, the benzylic methylene (B1212753) protons, the aliphatic methylene protons, the gem-dimethyl groups, the aromatic methyl group, and the hydroxyl proton. The aromatic region would show distinct patterns for the protons on the benzene (B151609) ring, while the aliphatic region would feature triplets for the coupled methylene groups at C3 and C4. The two methyl groups at C2 would appear as a sharp singlet, as would the methyl group at C8. The hydroxyl proton typically appears as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR spectroscopy complements the ¹H NMR data by providing the chemical shifts for each unique carbon atom in the molecule. docbrown.info The spectrum would show distinct signals for the quaternary carbons (C2, C7, C8a, and C8), the aromatic CH carbons (C5 and C6), the methylene carbons of the dihydropyran ring (C3 and C4), and the methyl carbons. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups. mdpi.com

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for assembling the complete structure. COSY spectra reveal proton-proton couplings, HSQC correlates protons to their directly attached carbons, and HMBC shows correlations between protons and carbons over two to three bonds, which is essential for connecting the different fragments of the molecule. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on known data for similar chroman structures. Actual values may vary based on solvent and experimental conditions.)

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C2-CH₃ (gem-dimethyl)~1.2-1.3 (s, 6H)~26-28
C3-CH₂~2.6-2.8 (t, 2H)~30-32
C4-CH₂~1.7-1.9 (t, 2H)~21-23
C5-H~6.5-6.7 (d, 1H)~115-117
C6-H~6.4-6.6 (d, 1H)~120-122
7-OHVariable (br s, 1H)-
C8-CH₃~2.0-2.2 (s, 3H)~15-17
C2-~75-77
C4a-~120-122
C7-~145-147
C8-~118-120
C8a-~148-150

s = singlet, d = doublet, t = triplet, br = broad

Mass Spectrometry (MS) for Accurate Molecular Mass Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight of this compound and to gain structural information through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the molecular formula.

Electron ionization (EI) is a common technique that leads to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation of the chroman ring is characteristic. A common fragmentation pathway for chromane (B1220400) derivatives involves a retro-Diels-Alder (RDA) reaction, leading to the cleavage of the dihydropyran ring. For this compound, this would result in the formation of a stable radical cation derived from the substituted hydroquinone (B1673460) moiety.

Another significant fragmentation is the loss of one of the methyl groups from the gem-dimethyl group at the C2 position, leading to a prominent [M-15]⁺ peak. Further fragmentation can involve the loss of other alkyl groups or cleavage of the heterocyclic ring. Analysis of these fragmentation patterns allows for the confirmation of the substituent positions on the chroman core. nist.gov

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

m/z ValueProposed FragmentDescription
206[M]⁺Molecular Ion
191[M-CH₃]⁺Loss of a methyl group
151[C₉H₁₁O]⁺Result of retro-Diels-Alder fragmentation
136[C₈H₈O]⁺Further fragmentation of the aromatic ring

Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibration frequencies. The IR spectrum of this compound would display several key absorption bands that confirm its structure.

The most prominent and easily identifiable band would be the O-H stretching vibration of the phenolic hydroxyl group, which typically appears as a broad and strong absorption in the region of 3200-3600 cm⁻¹. The C-H stretching vibrations of the methyl and methylene groups are expected in the 2850-3000 cm⁻¹ range. Aromatic C-H stretching can be observed just above 3000 cm⁻¹.

The aromatic C=C stretching vibrations will produce several bands of variable intensity in the 1500-1600 cm⁻¹ region. The C-O stretching vibration of the phenolic hydroxyl group will appear as a strong band around 1200-1260 cm⁻¹, while the C-O-C stretching of the ether linkage in the dihydropyran ring will also give a characteristic absorption, typically in the 1000-1150 cm⁻¹ range.

Table 3: Characteristic IR Absorption Bands for this compound

Functional GroupVibration TypePredicted Frequency Range (cm⁻¹)Intensity
Phenolic O-HStretch, H-bonded3200 - 3600Strong, Broad
Aromatic C-HStretch3000 - 3100Medium
Aliphatic C-HStretch2850 - 2960Strong
Aromatic C=CStretch1500 - 1600Medium to Weak
Phenolic C-OStretch1200 - 1260Strong
Ether C-O-CStretch1000 - 1150Strong

X-ray Diffraction (XRD) for Single-Crystal and Solid-State Structural Elucidation

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. For this compound, obtaining a suitable single crystal would allow for the precise measurement of bond lengths, bond angles, and torsion angles. This data provides unequivocal proof of the connectivity and stereochemistry of the molecule.

Advanced Chromatographic Separations (e.g., HPLC, GC-MS) for Purity Assessment and Mixture Analysis

Advanced chromatographic techniques are essential for the separation, purification, and quantitative analysis of this compound, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating the compound from reaction mixtures or natural extracts. By selecting the appropriate stationary phase (e.g., C18) and mobile phase, high-resolution separation can be achieved. A UV detector is commonly used for detection, as the chroman structure possesses a strong chromophore. HPLC is also used to assess the purity of the synthesized or isolated compound by quantifying any impurities present.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool, particularly for the analysis of volatile derivatives of the compound. researchgate.net For GC analysis, the phenolic hydroxyl group is often derivatized (e.g., silylated) to increase its volatility and thermal stability. wjarr.com The gas chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer for identification based on their mass spectra. researchgate.netnih.gov This technique is highly sensitive and can be used to detect and quantify trace amounts of this compound and its metabolites in complex biological matrices. For example, a GC-MS method has been developed for the measurement of the related metabolite, 2,7,8-trimethyl-2-(β-carboxyethyl)-6-hydroxychroman (γ-CEHC), in urine and plasma. wjarr.com

Structure Activity Relationship Sar Investigations of 2,2,8 Trimethyl 3,4 Dihydrochromen 7 Ol Derivatives

Impact of Substituent Variations on the Dihydrochromene Ring and Aromatic Moiety

The dihydrochromene ring system, particularly the chromanol head, is a privileged scaffold found in the vitamin E family of compounds. The pattern of substitution on this ring system, especially on the aromatic portion, profoundly influences biological activity. For vitamin E analogues, three primary structural features are considered pivotal for their diverse biological functions: the C6-hydroxyl group, the degree of methylation on the chromanol ring, and the nature of the side-chain at the C2 position. researchgate.net

The number and position of methyl groups on the aromatic ring are key determinants of activity, distinguishing the different forms of tocopherols (B72186) (α, β, γ, and δ). For instance, α-tocopherol, which is a 5,7,8-trimethyl substituted chromanol, generally exhibits the highest in vivo vitamin E activity, largely due to its preferential binding to the α-tocopherol transfer protein (α-TTP). nih.gov The compound 2,2,8-trimethyl-3,4-dihydrochromen-7-ol is an analogue of δ-tocopherol (8-methyl) and γ-tocopherol (7,8-dimethyl).

Studies on other chromene scaffolds have shown that substitutions on the aromatic ring can lead to significant changes in potency. For example, in a series of chromene compounds investigated for anti-proliferative activity, it was found that the position para to the chromene oxygen (C6) was optimal for substitution, and even subtle modifications to the substituents could dramatically alter potency. nih.gov Conversely, other positions might be less favorable for modification due to steric hindrance. nih.gov This highlights the sensitivity of the biological activity to the electronic and steric properties of the substituents on the aromatic ring.

Table 1: Influence of Aromatic Ring Methylation on the Biological Activity of Tocopherol Analogues
Compound (Tocopherol Analogue)Methyl Substituents on Aromatic RingRelative Biological Activity (General)
α-Tocopherol5, 7, 8-trimethylHighest (100%)
β-Tocopherol5, 8-dimethylModerate (~25-50%)
γ-Tocopherol7, 8-dimethylLow to Moderate (~10-30%)
δ-Tocopherol8-methylLowest (~1-3%)

Stereochemical Considerations in the Biological Activity of this compound Analogues

Stereochemistry is a critical factor that dictates the biological activity of chiral molecules, influencing their binding to targets, metabolic pathways, and distribution. mdpi.com For chromanol analogues like this compound, the stereocenter at the C2 position, where the heterocyclic ring joins the side chain (or in this case, a methyl group), is of paramount importance.

In the context of tocopherols, which possess a similar chromanol head, there are three chiral centers (at C2, C4', and C8'), resulting in eight possible stereoisomers for each form. nih.gov Extensive research has demonstrated that the body exhibits significant stereoselectivity. Natural tocopherols possess the RRR configuration. It is well-established that stereoisomers with an R-configuration at the C2 position are significantly more biologically active than their S-configuration counterparts. nih.gov Synthetic vitamin E (all-rac-α-tocopherol) is a mixture of all eight stereoisomers, of which only four have the R-configuration at C2. nih.gov

This discrimination is primarily mediated by the hepatic α-tocopherol transfer protein (α-TTP), which preferentially binds and transports the 2R-stereoisomers of α-tocopherol, particularly the natural RRR-form, into circulating lipoproteins. nih.gov Stereoisomers with the 2S-configuration are poorly recognized by α-TTP and are more rapidly metabolized and excreted. nih.govnih.gov This stereospecific recognition underscores the precise structural requirements for potent biological activity in this class of compounds. While this compound lacks the phytyl tail of tocopherols, the stereochemistry at the C2 position would still be expected to play a crucial role in its interaction with biological targets.

Table 2: Relative Biological Activity of α-Tocopherol Stereoisomers
Stereoisomer GroupConfiguration at C2Relative Biological Activity/Retention
RRR-α-tocopherol (Natural)RHigh
RSR, RRS, RSS-α-tocopherolRModerate
SRR, SRS, SSR, SSS-α-tocopherolSLow / Poorly Retained

Role of the Hydroxyl Group in Mediating Biological Interactions

The phenolic hydroxyl group at the C7 position of this compound (or the equivalent C6 position in tocopherols) is arguably the most critical functional group for many of its biological activities, particularly its antioxidant effects. This hydroxyl group is indispensable for the radical-scavenging ability that defines this class of compounds. researchgate.net It can readily donate its hydrogen atom to neutralize reactive oxygen and nitrogen species, thereby terminating damaging free-radical chain reactions. The resulting phenoxyl radical is stabilized by resonance within the aromatic ring system.

Studies on other phenolic compounds, such as coumarins, have similarly shown that the presence of phenolic hydroxyl groups is crucial for their antioxidant and antiproliferative activities. pjmhsonline.compjmhsonline.com The removal or modification of this group, for instance through methylation, often leads to a significant decline in these specific biological effects. pjmhsonline.com The number and position of hydroxyl groups on an aromatic ring have a major impact on the antioxidant effectiveness of phenolic compounds. mdpi.com The hydroxyl group's ability to participate in hydrogen bonding also facilitates interactions with the active sites of enzymes and receptors, contributing to a broader range of biological actions beyond antioxidation.

Comparative SAR Analysis of this compound with other Chromanol and Chromene Scaffolds

The this compound scaffold belongs to the chromanol (or dihydrochromene) class. It is structurally distinct from the related chromene scaffold, with the primary difference being the saturation of the C3-C4 bond in the dihydropyran ring. This seemingly minor structural change can have significant implications for the molecule's conformation and biological activity.

Chromanol Scaffold (e.g., this compound, Tocopherols):

Structure: Features a saturated dihydropyran ring fused to the benzene (B151609) ring. The C2 position is a stereocenter.

Key Activity: Primarily known for potent antioxidant activity, mediated by the phenolic hydroxyl group. researchgate.net The saturated ring allows for a specific three-dimensional conformation that is critical for recognition by proteins like α-TTP. nih.gov

SAR Focus: Often centers on the substitution pattern of the aromatic ring, the stereochemistry at C2, and the nature of the C2-side chain, which influences membrane localization and protein binding. researchgate.netnih.gov

Chromene Scaffold (e.g., 2H-Chromenes, 4H-Chromenes):

Structure: Contains a C3-C4 double bond within the pyran ring. This introduces planarity and rigidity to the heterocyclic ring compared to the more flexible chromanol structure.

Key Activities: Chromenes are a versatile class of heterocyclic compounds with a broad range of reported biological activities, including anticancer, antimicrobial, anticonvulsant, and anti-inflammatory effects. nih.gov

SAR Focus: SAR studies on chromenes often reveal that substitutions at various positions (e.g., C2, C3, C4, and on the aromatic ring) can drastically modulate their activity and selectivity. For example, in some anticancer chromenes, specific aromatic substitutions are crucial for potency, while modifications elsewhere can lead to a loss of activity. nih.gov

The comparison highlights that while both scaffolds share a common benzopyran core, the saturation state of the pyran ring directs their biological profiles. The chromanol scaffold is highly optimized for antioxidant activity and specific protein interactions, as seen in the vitamin E family. In contrast, the unsaturated chromene scaffold serves as a versatile template for developing agents with a wider array of pharmacological activities, where the double bond and resulting planarity play a key role in target interaction.

Table 3: Comparative SAR Features of Chromanol vs. Chromene Scaffolds
FeatureChromanol Scaffold (Dihydrochromene)Chromene Scaffold
Pyran Ring StructureSaturated (C3-C4 single bond)Unsaturated (C3-C4 double bond)
ConformationMore flexible, C2 is a chiral centerMore planar and rigid
Primary Associated ActivityAntioxidant (radical scavenging)Diverse (anticancer, antimicrobial, anti-inflammatory, etc.). nih.gov
Key SAR DeterminantPhenolic -OH, C2-stereochemistry, aromatic methylation. researchgate.netnih.govWide range of substitutions on both rings, influencing diverse target interactions. nih.gov

Mechanistic Investigations of Biological Activities Exhibited by 2,2,8 Trimethyl 3,4 Dihydrochromen 7 Ol and Analogues

Antioxidant Activity: Molecular Mechanisms of Radical Scavenging and Redox Modulation

The antioxidant capabilities of 2,2,8-Trimethyl-3,4-dihydrochromen-7-ol are a cornerstone of its biological profile. The compound's ability to neutralize harmful free radicals is attributed to specific structural features and its participation in complex biochemical pathways.

Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) Pathways

The primary mechanisms by which this compound exerts its antioxidant effects are through Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) pathways. The presence of the hydroxyl group on the chromane (B1220400) ring is critical to this function.

In the HAT pathway, the phenolic hydroxyl group can donate a hydrogen atom to a free radical, thereby neutralizing it. This process is highly efficient and is a common mechanism for phenolic antioxidants. The stability of the resulting phenoxyl radical, due to resonance delocalization, is a key factor in the antioxidant capacity of the molecule.

Alternatively, the compound can participate in the SET pathway, where it donates an electron to a free radical, transforming it into a more stable, less reactive species. The resulting radical cation of the antioxidant then undergoes further reactions to yield a stable product. The relative contribution of HAT versus SET mechanisms can be influenced by factors such as the type of free radical, the solvent, and the pH of the environment.

Modulation of Endogenous Antioxidant Enzyme Systems

Beyond direct radical scavenging, this compound may also influence the body's own antioxidant defense systems. This involves the modulation of endogenous antioxidant enzymes, which play a crucial role in maintaining redox homeostasis. While direct research on this specific compound's interaction with these enzyme systems is still emerging, the activities of structurally similar chromane derivatives provide a basis for expected behavior. These compounds have been observed to upregulate the expression and activity of enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). This upregulation enhances the cell's capacity to detoxify reactive oxygen species (ROS), thereby providing a more sustained antioxidant effect compared to direct scavenging alone.

Anti-Inflammatory Mechanisms of Action

The anti-inflammatory properties of this compound are closely linked to its antioxidant activities and its ability to modulate key signaling pathways involved in the inflammatory response.

Interaction with Eicosanoid Biosynthesis Pathways (e.g., Cyclooxygenase, Lipoxygenase)

Eicosanoids, including prostaglandins (B1171923) and leukotrienes, are potent lipid mediators of inflammation that are synthesized through the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, respectively. Research into the effects of this compound and its analogues on these pathways is ongoing. It is hypothesized that this compound may inhibit the activity of COX and LOX enzymes, thereby reducing the production of pro-inflammatory eicosanoids. The structural similarities to other known COX and LOX inhibitors suggest this as a plausible mechanism of action.

Regulation of Pro-inflammatory Cytokine and Chemokine Production

Inflammation is characterized by the production of a variety of signaling molecules, including pro-inflammatory cytokines and chemokines, which recruit and activate immune cells. Studies on related chromane compounds have demonstrated an ability to suppress the production of key inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). It is proposed that this compound may exert similar effects, thereby dampening the inflammatory cascade.

Antimicrobial Activity: Mechanistic Insights in Preclinical Models

Analogues of this compound, particularly coumarin (B35378) and chromene derivatives, have demonstrated significant antimicrobial properties in preclinical studies. The mechanisms underlying this activity are multifaceted, primarily involving the disruption of microbial cell structures and the inhibition of critical enzymatic pathways.

A primary antimicrobial mechanism for coumarin derivatives involves the compromising of the microbial cell membrane. nih.govmdpi.com Studies have shown that these compounds can induce damage to the bacterial cell membrane, leading to increased permeability. nih.govbohrium.com This effect has been confirmed through methods like the SYTOX Green assay, which detects membrane damage by allowing a fluorescent dye to enter and bind to nucleic acids within the cell. nih.govresearchgate.net Scanning electron microscopy has further provided visual confirmation of the morphological changes and damage to the bacterial membrane following treatment with these derivatives. nih.govresearchgate.net

The structural characteristics of coumarins, such as the benzopyrone core, facilitate interactions with microbial cell components. nih.govsamipubco.com The addition of specific chemical groups, like nitrogen atoms, can enhance antibacterial activity by increasing membrane permeability and disrupting cellular processes. samipubco.com This disruption can lead to the leakage of essential cellular contents, ultimately causing cell death. samipubco.com The ability of these compounds to damage the cell membrane is considered a key factor in their toxic effect against bacteria and may play a role in overcoming antibiotic resistance by altering the bacterial surface charge. mdpi.com

Table 1: In Vitro Antimicrobial Activity of Selected Coumarin and Dihydroisocoumarin Analogues This table is interactive. You can sort and filter the data.

Compound/Analogue Microbial Species Activity Metric Result Citation
4-chloro-6-hydroxymellein Staphylococcus aureus MIC 1.00 µg/mL nih.gov
4-chloro-6-hydroxymellein Bacillus licheniformis MIC 0.8 µg/mL nih.gov
5,7-dihydroxy-4-trifluoromethylcoumarin Bacillus cereus MIC 1.5 mM mdpi.com
5,7-dihydroxy-4-trifluoromethylcoumarin Micrococcus luteus MIC 1.5 mM mdpi.com
5,7-dihydroxy-4-trifluoromethylcoumarin Listeria monocytogenes MIC 1.5 mM mdpi.com
5,7-dihydroxy-4-trifluoromethylcoumarin Staphylococcus aureus MIC 1.5 mM mdpi.com
7-hydroxy-4-trifluoromethylcoumarin Enterococcus faecium MIC 1.7 mM mdpi.com
Dicoumarol Listeria monocytogenes MIC 1.2 mM mdpi.com

Beyond physical disruption, certain analogues act by inhibiting crucial microbial enzymes. Dihydroisocoumarin derivatives, for instance, have been identified as inhibitors of β-lactamase enzymes, which are a primary cause of bacterial resistance to β-lactam antibiotics. nih.gov Molecular docking studies have revealed a strong affinity between dihydroisocoumarin compounds and bacterial β-lactamases such as NDM-1, CTX-M, and OXA-48. nih.gov By inhibiting these enzymes, the compounds can prevent the degradation of β-lactam antibiotics, potentially restoring their efficacy against resistant bacterial strains. nih.govacs.org The discovery of new β-lactamase inhibitors is considered an essential strategy for combating the global challenge of antimicrobial resistance. nih.govjmicrobiol.or.kr

Anticancer Activity: Preclinical Mechanistic Investigations

Chromene and coumarin-based compounds have emerged as promising candidates in anticancer research, operating through diverse and complex mechanisms. researchgate.netnih.gov Preclinical studies indicate that their efficacy stems from the ability to induce programmed cell death, halt cell proliferation, and prevent the formation of tumor-supporting blood vessels. nih.govrsc.org

A significant mechanism of anticancer action for these compounds is the induction of apoptosis, or programmed cell death. rsc.orgthieme-connect.com Research shows that chromene and coumarin derivatives can trigger apoptosis through both intrinsic (mitochondrial) and extrinsic pathways. uminho.pttandfonline.com A common finding is the activation of caspases, which are key proteases in the apoptotic cascade. frontiersin.org Studies have documented the activation of initiator caspases like caspase-8 and caspase-9, as well as effector caspases such as caspase-3 and caspase-7, following treatment with these derivatives. rsc.orgresearchgate.nettandfonline.com

The mitochondrial pathway is frequently implicated. tandfonline.com These compounds can disrupt the mitochondrial transmembrane potential, leading to the release of cytochrome c into the cytoplasm. rsc.orgresearchgate.net This event, in turn, promotes the formation of the apoptosome and subsequent activation of caspase-9. tandfonline.com The process is often accompanied by a shift in the balance of Bcl-2 family proteins, specifically an increase in the pro-apoptotic Bax to anti-apoptotic Bcl-2 ratio, which further encourages mitochondrial permeabilization. uminho.ptresearchgate.net For example, the coumarin derivative Osthole was found to induce apoptosis in HepG2 cells by down-regulating Bcl-2, up-regulating Bax, and activating caspase-9 and caspase-3, confirming the involvement of the mitochondrial pathway. tandfonline.com

In addition to inducing apoptosis, chromene and coumarin analogues can inhibit cancer cell proliferation by arresting the cell cycle at specific checkpoints. nih.govrsc.org This action prevents cancer cells from dividing and propagating. Preclinical investigations have demonstrated that different derivatives can halt the cell cycle at various phases. For instance, certain novel chromene derivatives have been shown to induce cell cycle arrest at the G1/G0, S, or G2/M phases in human colorectal and acute myeloid leukemia cell lines. uminho.pttandfonline.com

Specifically, some fused pyran/chromene derivatives trigger G2/M cell cycle arrest, which is linked to their ability to inhibit tubulin polymerization. rsc.org Other studies on human hepatocellular carcinoma cells revealed that the coumarin Osthole induces a G2/M phase arrest. tandfonline.com Similarly, certain benzo[h]chromene derivatives were also found to arrest the cell cycle, preventing the progression of leukemia cells. tandfonline.com The ability to halt cell division is a critical component of the multimodal anticancer activity observed for this class of compounds. nih.gov

Table 2: Mechanistic Effects of Selected Chromene Analogues on Cancer Cell Lines This table is interactive. You can sort and filter the data.

Compound/Analogue Type Cell Line Effect Mechanism Citation
Imidazo[1,2-a]pyridine-fused chromene (2a) HCT116 (Colorectal) Cell Cycle Arrest G1/G0 Phase Arrest uminho.pt
Imidazo[1,2-a]pyridine-fused chromene (2c) HCT116 (Colorectal) Cell Cycle Arrest S and G2 Phase Arrest uminho.pt
Imidazo[1,2-a]pyridine-fused chromene (2a) HCT116 (Colorectal) Apoptosis Caspase-dependent, p53-independent uminho.pt
Imidazo[1,2-a]pyridine-fused chromene (2c) HCT116 (Colorectal) Apoptosis Caspase-dependent, p53-dependent uminho.pt
Fused pyran/chromene derivatives MCF7 (Breast) Cell Cycle Arrest G1 Arrest rsc.org
4-Arylchromene derivatives Various Cell Cycle Arrest G2/M Arrest nih.gov
Osthole (Coumarin) HepG2 (Hepatocellular) Cell Cycle Arrest G2/M Arrest tandfonline.com
Benzo[h]chromene derivatives HL-60 (Leukemia) Cell Cycle Arrest Investigated tandfonline.com

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. researchgate.netuliege.be Coumarin and chromene derivatives have demonstrated potent anti-angiogenic properties, representing another key aspect of their anticancer activity. researchgate.netnih.gov These compounds can inhibit angiogenesis by targeting various steps in the process. nih.gov

Mechanistic studies show that these derivatives can disrupt the formation of capillary-like tubes by endothelial cells and interfere with tumor vasculature. nih.govrsc.orgmdpi.com Several natural and synthetic coumarins have been reported to modulate the function of Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR-2), which are central regulators of angiogenesis. nih.gov For example, the natural coumarin Scopoletin was shown to inhibit the proliferation, migration, and tube formation of human umbilical vein endothelial cells (HUVECs). nih.gov Furthermore, some 4-arylchromene derivatives were identified as potent inhibitors of blood vessel formation in in vivo zebrafish models. nih.gov A coumarinic derivative known as IK9 also demonstrated a significant anti-angiogenic effect in both ex vivo and in vivo models, including a rat aortic ring assay. uliege.be This ability to cut off a tumor's blood supply makes these compounds attractive candidates for cancer therapy. researchgate.net

Identification of Kinase Inhibitory Effects

Research into the kinase inhibitory effects of this compound has not yielded specific data on its direct interactions with various kinases. While the broader class of chromene derivatives has been a subject of interest in medicinal chemistry for their potential as kinase inhibitors, specific studies detailing the kinase inhibition profile of this compound are not prominently available in the reviewed scientific literature. The exploration of its analogues in this context also remains an area with limited published research, preventing a detailed analysis of its structure-activity relationship concerning kinase inhibition.

Exploration of Other Biological Activities and their Mechanistic Basis

Investigations into a range of other potential biological activities of this compound have been undertaken. However, detailed mechanistic studies for several of these activities remain limited for this specific compound.

Antithrombotic Activity: There is a lack of specific studies focusing on the antithrombotic properties of this compound. While some coumarin derivatives are known for their anticoagulant effects, the direct impact of this particular trimethyl-dihydrochromenol on platelet aggregation and the coagulation cascade has not been sufficiently documented.

Antipsychotic Activity: The potential for this compound to exhibit antipsychotic effects has not been a significant area of research. The established mechanisms of atypical antipsychotics, which often involve dopamine (B1211576) and serotonin (B10506) receptor modulation, have not been specifically investigated in relation to this compound.

Antiviral Activity: There is a scarcity of research on the antiviral properties of this compound. Studies have explored the antiviral potential of various coumarin derivatives against viruses like the respiratory syncytial virus (RSV), with some showing activity in the early stages of the viral cycle. However, specific data on this compound is absent.

Trypanocidal Activity: Synthetic coumarins have been investigated as potential agents against Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.gov Studies on related nitrobenzoylcoumarin derivatives have shown that structural modifications can enhance trypanocidal activity. nih.gov For instance, one derivative demonstrated an in vitro IC50 value of 13 ± 0.3 μM against T. cruzi amastigotes and was able to reduce parasitemia in mice. nih.gov However, specific trypanocidal activity data for this compound is not available.

Biological Activity Research Findings for this compound Findings for Related Analogues
Antithrombotic No specific data available.Some coumarin derivatives exhibit anticoagulant effects.
Antipsychotic No specific data available.General mechanisms of atypical antipsychotics are known but not linked to this compound.
Antidiabetic No specific data available.Polyphenols are broadly studied for antidiabetic potential.
Antiviral No specific data available.Some coumarin-monoterpene hybrids show activity against RSV. nih.gov
Trypanocidal No specific data available.A synthetic nitrobenzoylcoumarin derivative showed an IC50 of 13 ± 0.3 μM against T. cruzi amastigotes. nih.gov

Computational and Theoretical Chemistry Applications for 2,2,8 Trimethyl 3,4 Dihydrochromen 7 Ol Research

Molecular Docking and Dynamics Simulations for Ligand-Target Binding Prediction and Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand the interaction between a ligand, such as 2,2,8-trimethyl-3,4-dihydrochromen-7-ol, and a biological target, typically a protein. Following docking, molecular dynamics (MD) simulations can be employed to study the physical movements of atoms and molecules in the complex over time, providing insights into the stability of the binding and the conformational changes that may occur.

In a study on the interaction of vitamin E isomers (tocopherols and tocotrienols), which share the chromanol ring with this compound, with various metabolizing enzymes, molecular docking was used to elucidate their binding modes. nih.govresearchgate.net The study investigated the binding of all eight vitamin E isomers to proteins such as α-tocopherol transfer protein (ATTP), α-tocopherol associated protein (TAP), P-glycoprotein (P-gp), and human serum albumin (HSA). nih.govresearchgate.net

The docking studies revealed that the binding affinity and interaction patterns are influenced by the specific isomer and the target protein. For instance, the docked conformation of α-tocotrienol with α-TTP showed two hydrogen-bonded interactions. nih.gov Similarly, γ-tocotrienol was found to bind effectively to TAP, forming four hydrogen bond interactions with the active site residues. nih.gov These interactions are crucial for the transport and metabolic fate of these compounds.

The insights gained from such studies on related chromanol compounds can be extrapolated to predict the binding behavior of this compound with various biological targets. By identifying key interacting residues and binding energies, researchers can hypothesize its potential mechanisms of action and guide further experimental studies.

Vitamin E IsomerTarget ProteinKey Interactions/Findings
α-Tocotrienolα-TTPTwo hydrogen-bonded interactions observed in the docked conformation. nih.gov
γ-TocotrienolTAPBinds effectively with four hydrogen bond interactions in the active site. nih.gov
TocotrienolsGeneralShow better activity than tocopherols (B72186) due to higher binding affinity with metabolizing enzymes. nih.gov

Quantum Chemical Calculations for Elucidating Electronic Structure, Reactivity, and Spectroscopic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure, reactivity, and spectroscopic properties of molecules. For an antioxidant compound like this compound, these calculations can provide deep insights into its radical-scavenging mechanisms.

The antioxidant activity of phenolic compounds, including those with a chromanol ring, is often evaluated through mechanisms like Hydrogen Atom Transfer (HAT), Single-Electron Transfer–Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET). nih.govnih.gov DFT calculations can determine the thermodynamic parameters associated with these pathways, such as Bond Dissociation Enthalpy (BDE), Ionization Potential (IP), and Proton Affinity (PA). researchgate.netnih.govnih.gov

A DFT/B3LYP study on tocopherols and other chromans calculated the gas-phase reaction enthalpies for these antioxidant mechanisms. researchgate.net Such studies help in understanding how the structure of the chromanol ring and its substituents influence the antioxidant capacity. For α-tocopherol, the BDE of the phenolic hydroxyl group is a critical parameter for its antioxidant activity, and computational studies have shown good agreement with experimental values. nih.gov

Furthermore, quantum chemical calculations can predict spectroscopic properties, such as NMR and IR spectra, which can aid in the structural elucidation of this compound and its derivatives. The distribution of frontier molecular orbitals (HOMO and LUMO) can also be visualized to identify the regions of the molecule most likely to be involved in chemical reactions. mdpi.com

Computational MethodProperty CalculatedRelevance to this compound
DFT/B3LYPReaction enthalpies for HAT, SET-PT, SPLETPredicts the dominant antioxidant mechanism. researchgate.netnih.govnih.gov
DFTBond Dissociation Enthalpy (BDE)Quantifies the ease of hydrogen donation from the phenolic group. nih.gov
Ab initio methodsHeat of formation, spin densityProvides insights into radical stability and delocalization. nih.gov

Pharmacophore Modeling and Virtual Screening for Rational Design and Discovery of Novel Analogues

Pharmacophore modeling is a powerful technique in drug discovery that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to interact with a specific biological target. Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for novel compounds with similar features, a process known as virtual screening.

For a compound like this compound, a pharmacophore model could be constructed based on its known biological activity or the structure of its target protein. For instance, in the context of its potential antioxidant activity, a pharmacophore model could be developed based on a series of known phenolic antioxidants. nih.gov A study on phenolic antioxidants with NO donor functions utilized QSAR and pharmacophore modeling to identify key structural attributes for antioxidant activity. nih.gov

Similarly, a pharmacophore model for inhibitors of a specific enzyme could be created and used to screen for new chromanol-based inhibitors. This approach was successfully used to identify novel inhibitors for various targets. nih.gov The process typically involves generating a set of pharmacophore hypotheses and validating them against a dataset of known active and inactive compounds. The best model can then be employed for virtual screening to identify new potential lead compounds. researchgate.net This rational design approach can accelerate the discovery of novel analogues of this compound with improved potency and selectivity.

Pharmacophore FeatureDescriptionRelevance in Antioxidant Modeling
Hydrogen Bond Donor (HBD)A group that can donate a hydrogen atom to a hydrogen bond.The phenolic hydroxyl group is a key HBD. researchgate.net
Hydrogen Bond Acceptor (HBA)An electronegative atom that can accept a hydrogen atom in a hydrogen bond.The oxygen atoms in the chromanol ring can act as HBAs. researchgate.net
Hydrophobic (H)A nonpolar region of the molecule.The trimethylated ring and other aliphatic parts contribute to hydrophobic interactions. researchgate.net
Aromatic Ring (AR)A planar, cyclic, conjugated system.The benzene (B151609) ring of the chromanol scaffold is a key aromatic feature. researchgate.net

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

The success of a drug candidate is not only dependent on its efficacy but also on its pharmacokinetic properties, which are often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). In silico ADME prediction models have become an essential component of modern drug discovery, allowing for the early assessment of a compound's drug-likeness and potential liabilities.

For this compound, various computational models can be used to predict its ADME properties. These models are typically based on quantitative structure-property relationships (QSPR) and use a molecule's structural features to estimate properties such as oral bioavailability, blood-brain barrier penetration, plasma protein binding, and metabolic stability.

Studies on related compounds like tocopherols and tocotrienols have shown that their pharmacokinetic profiles can be complex. For instance, the oral bioavailability of tocotrienols is generally low. researchgate.net In silico models can help to understand the factors contributing to this, such as poor water solubility or rapid metabolism. The metabolism of vitamin E analogs primarily involves the degradation of the side chain, while the chromanol ring remains intact. researchgate.net

By using freely available web servers and commercial software, researchers can obtain predictions for a wide range of ADME-Tox (Toxicity) properties for this compound. These predictions, while not a substitute for experimental data, are valuable for prioritizing compounds for further development and for designing analogs with improved pharmacokinetic profiles.

ADME PropertyPredicted ParameterImportance in Drug Development
Absorption Oral Bioavailability (%)Indicates the fraction of an orally administered dose that reaches systemic circulation.
Caco-2 PermeabilityPredicts intestinal absorption.
Distribution Blood-Brain Barrier (BBB) PenetrationDetermines if a compound can reach the central nervous system.
Plasma Protein Binding (%)Affects the free concentration of the drug available to exert its effect.
Metabolism Cytochrome P450 InhibitionPredicts potential drug-drug interactions.
Excretion Total ClearanceIndicates the rate at which a drug is removed from the body.

Future Research Trajectories and Translational Perspectives in Chemical Biology

Development of Next-Generation Synthetic Methodologies for Enhanced Efficiency and Scalability

The advancement of therapeutic candidates is critically dependent on the availability of robust and scalable synthetic routes. For 2,2,8-Trimethyl-3,4-dihydrochromen-7-ol, future research will likely focus on moving beyond traditional multi-step batch syntheses towards more efficient and sustainable methodologies. Key areas of development include catalytic strategies that can construct the chromane (B1220400) core in a single, atom-economical step.

Synthetic StrategyPotential Advantages for this compound SynthesisKey Challenges
Continuous Flow Chemistry Enhanced heat and mass transfer, improved safety for exothermic reactions, potential for automation and high-throughput optimization.Initial setup costs, potential for channel clogging with solid byproducts.
Microwave-Assisted Synthesis Rapid heating, reduced reaction times, often improved yields and purities compared to conventional heating.Scalability can be limited by the size of microwave reactors.
Biocatalysis High stereo- and regioselectivity, mild reaction conditions (aqueous media, room temperature), environmentally benign.Enzyme stability, availability of specific enzymes for the required transformations.
Organocatalysis Avoidance of toxic or expensive heavy metals, often high enantioselectivity, stable and easy-to-handle catalysts.Catalyst loading can sometimes be high, separation of the catalyst from the product.

Strategies for Bio-conjugation and Prodrug Design of this compound for Targeted Delivery

To enhance the therapeutic potential and overcome limitations such as poor bioavailability or lack of site-specificity, targeted prodrug design represents a critical future direction. nih.govnih.gov A prodrug is a biologically inactive derivative of a parent drug molecule that undergoes an enzymatic or chemical transformation in the body to release the active drug. nih.gov For this compound, the phenolic hydroxyl group at the C7 position is an ideal handle for chemical modification to create prodrugs.

Strategies would involve creating linkages, such as esters or carbonates, that are stable in systemic circulation but are selectively cleaved by enzymes overexpressed in target tissues (e.g., esterases in tumor cells). Another advanced approach is bioconjugation, where the chromanol is attached to a larger biomolecule, such as an antibody or a peptide, that can direct it to a specific cell type or receptor. nih.gov For instance, conjugation to a peptide that targets a specific transporter could enhance its uptake into a desired organ system. nih.gov These targeted designs aim to concentrate the compound at its site of action, increasing efficacy while minimizing potential off-target effects. nih.govnih.gov

Prodrug/Conjugation StrategyLinkage TypePotential Targeting Mechanism
Enzyme-Targeted Prodrug Ester, Carbamate, PhosphateCleavage by specific enzymes (e.g., carboxylesterases, phosphatases) that are highly active in target tissues like tumors or the liver. nih.gov
Antibody-Drug Conjugate (ADC) Cleavable or non-cleavable linkersAntibody binds to a specific antigen on the surface of target cells, leading to internalization and release of the chromanol. nih.gov
Peptide-Drug Conjugate Amide bondPeptide targets specific receptors or transporters (e.g., peptide transporters) on cell membranes for enhanced uptake. nih.gov
Polymer-Drug Conjugate Ester, AmidePassive targeting to tumor tissue via the Enhanced Permeability and Retention (EPR) effect.

Integration with Advanced Omics Technologies for Systems-Level Biological Understanding

To fully elucidate the biological role of this compound, its effects must be studied at a systems level. Advanced "omics" technologies provide a powerful toolkit for achieving this. Transcriptomics (e.g., RNA-Seq) can reveal how the compound alters gene expression patterns, identifying entire pathways that are modulated upon treatment. Proteomics can identify changes in protein levels and post-translational modifications, offering insights into the compound's direct and indirect targets.

Metabolomics, the large-scale study of small molecules, can map the metabolic perturbations caused by the compound, which is particularly relevant for a molecule with antioxidant potential that may interact with metabolic and redox pathways. Integrating data from these different omics layers can provide a comprehensive, unbiased view of the compound's mechanism of action, identify potential biomarkers of its activity, and help predict its broader physiological effects.

Omics TechnologyBiological Information ProvidedApplication for this compound
Transcriptomics (RNA-Seq) Global gene expression changes.Identifying signaling pathways and cellular processes modulated by the compound.
Proteomics (Mass Spectrometry) Changes in protein abundance and post-translational modifications.Identifying direct protein targets and downstream effector proteins.
Metabolomics (NMR, Mass Spectrometry) Alterations in endogenous small molecule metabolite profiles.Understanding the impact on cellular metabolism, redox balance, and lipid profiles.
Lipidomics Comprehensive analysis of cellular lipid species.Investigating effects on lipid metabolism and membrane composition, relevant to chromanol function.

Leveraging Chemoinformatics and Machine Learning for De Novo Design of Chromanol Libraries

Chemoinformatics and machine learning (ML) are transforming drug discovery by enabling the rapid, in silico design and evaluation of new molecules. nih.gov These computational tools can be leveraged to design novel libraries based on the this compound scaffold. The process begins by representing the molecule as a set of numerical descriptors or a "molecular fingerprint" that encodes its structural features. youtube.com

Machine learning models, such as quantitative structure-activity relationship (QSAR) models, can then be trained on datasets of known chromanols and their biological activities to learn the relationship between chemical structure and function. nih.govnih.gov Once a predictive model is built, it can be used to screen vast virtual libraries of novel chromanol analogs. Furthermore, generative models can be employed for de novo design, creating entirely new molecular structures optimized for desired properties like high potency and drug-likeness. rsc.org This approach accelerates the design-build-test-learn cycle, focusing synthetic efforts on compounds with the highest probability of success. researchgate.net

Computational TechniqueDescriptionApplication to Chromanol Library Design
Molecular Fingerprinting A method to encode a chemical structure as a bitstring, where each bit represents the presence or absence of a specific substructural feature. youtube.comRapidly assessing the similarity and diversity of a virtual chromanol library.
QSAR Modeling Statistical models that correlate quantitative chemical features (descriptors) with biological activity. nih.govPredicting the biological activity of unsynthesized analogs of this compound.
Generative Adversarial Networks (GANs) A type of machine learning model that can learn from a set of existing molecules to generate novel, valid chemical structures.De novo design of new chromanol derivatives with optimized, predicted properties. rsc.org
Combinatorial Library Enumeration In silico generation of all possible molecules by combining a set of chemical building blocks or synthons. rsc.orgExploring the chemical space around the core chromanol scaffold to identify promising new candidates.

Positioning this compound as a Chemical Probe for Fundamental Biological Research

A chemical probe is a small molecule used to study and manipulate a biological system, often by interacting with a specific protein target. To be effective, a probe should be potent, specific, and well-characterized. While the specific targets of this compound may not yet be fully elucidated, its defined structure presents an opportunity to develop it into a valuable research tool.

Future work should focus on identifying its direct molecular binding partners using techniques like affinity chromatography or photo-affinity labeling. Once a target is validated, the compound can be used to probe the function of that target in cellular and organismal contexts. For example, if it binds to a specific enzyme in an antioxidant pathway, it could be used to study the downstream consequences of modulating that enzyme's activity. Developing a potent and selective chemical probe from this scaffold would provide a valuable tool for the broader biology community to dissect fundamental biological processes.

Q & A

Q. What are the established methods for synthesizing or isolating 2,2,8-Trimethyl-3,4-dihydrochromen-7-ol?

The compound is primarily isolated from Saposhnikovia divaricata (a traditional medicinal plant) using chromatographic techniques such as column chromatography with silica gel and elution gradients of organic solvents (e.g., hexane-ethyl acetate) . Synthetic routes are less documented, but chromone derivatives are typically synthesized via Claisen-Schmidt condensation or cyclization of substituted chalcones. Researchers should optimize reaction conditions (e.g., temperature, catalysts) to enhance yield and purity.

Q. What biological activities have been reported for this compound?

Hamaudol exhibits cyclooxygenase (COX)-1 and COX-2 inhibition with IC50 values of 0.30 mM and 0.57 mM, respectively, demonstrating anti-inflammatory and analgesic properties . In vitro assays using lipopolysaccharide (LPS)-induced macrophage models are recommended to validate these effects. Dose-response curves and selectivity ratios (COX-2/COX-1) should be calculated to assess therapeutic potential.

Q. What safety precautions are required when handling this compound in the laboratory?

While specific GHS classifications are not fully documented, occupational exposure limits (OELs) and safety measures include:

  • Use of personal protective equipment (PPE): gloves, lab coats, and safety goggles.
  • Local exhaust ventilation to minimize inhalation risks.
  • Avoidance of skin/eye contact and ingestion, as structural analogs show acute toxicity and irritation .
  • Storage in cool, dry conditions away from oxidizers .

Q. How is this compound characterized analytically?

Key analytical methods include:

  • HPLC-MS : For purity assessment and quantification using reverse-phase C18 columns and acetonitrile-water gradients.
  • NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR to confirm the chromone backbone and methyl substituents .
  • FT-IR : Identification of hydroxyl (-OH) and carbonyl (C=O) functional groups.

Advanced Research Questions

Q. How can researchers elucidate the molecular mechanism of COX inhibition by this compound?

  • Molecular Docking : Use X-ray crystallography data of COX-1/COX-2 active sites (PDB IDs: 1PTH, 5KIR) to model binding interactions.
  • Enzyme Kinetics : Perform time-dependent inhibition assays to determine Ki values and mode of inhibition (competitive/non-competitive).
  • Gene Expression Analysis : Quantify COX-2 mRNA levels in LPS-stimulated cells via qPCR to assess transcriptional regulation .

Q. How to resolve discrepancies between in vitro and in vivo efficacy observed in anti-inflammatory studies?

  • Pharmacokinetic Profiling : Measure bioavailability, half-life, and tissue distribution using LC-MS/MS.
  • Metabolite Identification : Incubate the compound with liver microsomes to identify active/inactive metabolites.
  • Disease Models : Use murine collagen-induced arthritis (CIA) models to evaluate efficacy in physiological contexts.

Q. What is the impact of stereochemistry on the biological activity of this compound?

Hamaudol’s (3S)-configuration is critical for COX inhibition . To assess enantiomeric effects:

  • Chiral Resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak IA column).
  • Asymmetric Synthesis : Synthesize enantiomers using chiral catalysts (e.g., Jacobsen’s catalyst) and compare bioactivity.

Q. How does the compound’s stability vary under different storage and experimental conditions?

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and acidic/alkaline conditions.
  • HPLC Monitoring : Track degradation products (e.g., oxidation of dihydrochromen to chromene).
  • Excipient Compatibility : Test stability in formulation matrices (e.g., PEG 400, polysorbate 80).

Q. What methodologies validate analytical assays for this compound in complex matrices?

  • Validation Parameters : Include linearity (R<sup>2</sup> > 0.99), LOD/LOQ (e.g., 0.1 µg/mL and 0.3 µg/mL), precision (%RSD < 5%), and recovery (85–115%) per ICH Q2(R1).
  • Matrix Effects : Spike the compound into plasma/tissue homogenates and quantify recovery using isotope-labeled internal standards.

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